Cas no 2059-24-7 (1-Chloro-2-(trifluoromethyl)naphthalene)

1-Chloro-2-(trifluoromethyl)naphthalene 化学的及び物理的性質

名前と識別子

-

- 1-CHLORO-2-TRIFLUOROMETHYL-NAPHTHALENE

- Z56964636

- HMS1787P14

- SCHEMBL9435264

- 2059-24-7

- AKOS001051585

- NSTGZBAGGSXDFZ-UHFFFAOYSA-N

- 1-chloro-2-(trifluoromethyl)naphthalene

- 1-Chloro-2-(trifluoromethyl)naphthalene

-

- インチ: InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H

- InChIKey: NSTGZBAGGSXDFZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 230.0110124g/mol

- どういたいしつりょう: 230.0110124g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 0Ų

1-Chloro-2-(trifluoromethyl)naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000734-1g |

1-Chloro-2-(trifluoromethyl)naphthalene |

2059-24-7 | 98% | 1g |

$1735.55 | 2023-09-02 | |

| Alichem | A219000734-500mg |

1-Chloro-2-(trifluoromethyl)naphthalene |

2059-24-7 | 98% | 500mg |

$931.00 | 2023-09-02 | |

| Alichem | A219000734-250mg |

1-Chloro-2-(trifluoromethyl)naphthalene |

2059-24-7 | 98% | 250mg |

$714.00 | 2023-09-02 |

1-Chloro-2-(trifluoromethyl)naphthalene 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

1-Chloro-2-(trifluoromethyl)naphthaleneに関する追加情報

1-Chloro-2-(Trifluoromethyl)Naphthalene: A Comprehensive Overview

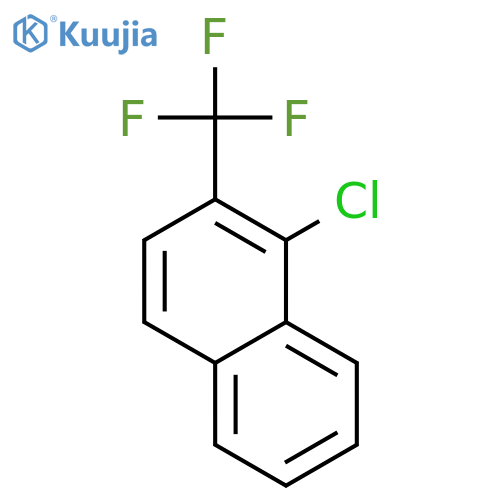

1-Chloro-2-(trifluoromethyl)naphthalene, also known by its CAS registry number CAS No. 2059-24-7, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a chlorine atom and a trifluoromethyl group attached at specific positions on the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it an interesting subject of study in both academic and industrial research.

The structure of 1-chloro-2-(trifluoromethyl)naphthalene consists of two fused benzene rings, with the chlorine atom located at position 1 and the trifluoromethyl group (-CF3) at position 2. This substitution pattern not only influences the electronic properties of the molecule but also affects its reactivity in various chemical reactions. The trifluoromethyl group, being highly electronegative due to the presence of three fluorine atoms, exerts a strong electron-withdrawing effect, which can significantly alter the electronic distribution within the naphthalene system.

Recent studies have highlighted the potential of naphthalene derivatives like 1-chloro-2-(trifluoromethyl)naphthalene in advanced materials science applications. For instance, researchers have explored the use of such compounds in the development of organic semiconductors and optoelectronic devices. The electron-withdrawing nature of the trifluoromethyl group enhances the molecule's ability to act as an electron acceptor, making it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). These findings underscore the importance of understanding the electronic properties of such compounds in designing next-generation electronic materials.

In addition to its role in materials science, 1-chloro-2-(trifluoromethyl)naphthalene has also been studied for its potential in medicinal chemistry. The naphthalene framework is a common structural motif in many bioactive compounds, and the substitution pattern in this compound can influence its interactions with biological systems. Recent research has focused on evaluating its potential as a lead compound for drug discovery, particularly in targeting specific protein kinases or other therapeutic targets.

The synthesis of CAS No. 2059-24-7 involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation or other electrophilic aromatic substitution techniques to introduce the trifluoromethyl group onto the naphthalene ring system. The chlorination step is typically carried out under controlled conditions to ensure regioselectivity and minimize side reactions. Recent advancements in catalytic methods and green chemistry have provided more efficient and environmentally friendly routes for synthesizing this compound.

The physical properties of 1-chloro-2-(trifluoromethyl)naphthalene, including its melting point, boiling point, and solubility characteristics, are critical factors that determine its suitability for various applications. Experimental data indicate that this compound exhibits moderate solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF), which facilitates its use in solution-based chemical reactions.

In conclusion, 1-chloro-2-(trifluoromethyl)naphthalene, or CAS No. 2059-24-7, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in materials science, medicinal chemistry, and organic synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic research and industrial applications.

2059-24-7 (1-Chloro-2-(trifluoromethyl)naphthalene) 関連製品

- 94823-73-1(2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine)

- 1035808-71-9(1-Chloro-3-ethoxy-2,2-dimethylpropane)

- 2138128-25-1(Spiro[2.5]octane-5-sulfonamide)

- 1311314-87-0(isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride)

- 2228462-17-5(3-(2-methyloxiran-2-yl)-1lambda6-thiolane-1,1-dione)

- 1820569-86-5((1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride)

- 2229069-44-5(tert-butyl N-3-amino-2-(2,3-dimethylphenyl)-2-methylpropylcarbamate)

- 496777-51-6(2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine)

- 1785074-93-2(4-Bromo-3-fluoro-1-methyl-1H-pyrazole)

- 77177-21-0((1-methyl-1H-1,2,3-triazol-4-yl)methanol)